molecular formula C15H18N2O4 B11166503 methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}glycinate

methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}glycinate

Cat. No.: B11166503
M. Wt: 290.31 g/mol
InChI Key: LLOIJOIHLHKQKL-UHFFFAOYSA-N
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Description

Methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}glycinate is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a methylphenyl group, and a glycinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}glycinate typically involves the reaction of 4-methylphenylacetic acid with glycine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}glycinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}glycinate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain proteases or kinases, leading to the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: An aromatic ketone with similar structural features.

    N-(4-Methylphenyl)pyrrolidinone: A compound with a similar pyrrolidinone ring structure.

    Methyl 4-methylphenylacetate: A compound with a similar methylphenyl group.

Uniqueness

Methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}glycinate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

methyl 2-[[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetate

InChI

InChI=1S/C15H18N2O4/c1-10-3-5-12(6-4-10)17-9-11(7-13(17)18)15(20)16-8-14(19)21-2/h3-6,11H,7-9H2,1-2H3,(H,16,20)

InChI Key

LLOIJOIHLHKQKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC(=O)OC

Origin of Product

United States

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